molecular formula C16H15Cl2NO3S B12128084 2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene

2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene

Katalognummer: B12128084
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: SYDYNGDBCGLXDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of a dichlorobenzene ring, an ethoxy group, and an indolinylsulfonyl moiety, making it a unique and versatile molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene typically involves multiple steps, including the formation of the indole ring, sulfonylation, and the introduction of the ethoxy and dichloro groups. One common method involves the following steps:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Introduction of Ethoxy and Dichloro Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Dichloro-4-methoxy-1-(indolinylsulfonyl)benzene
  • 2,5-Dichloro-4-ethoxy-1-(benzylsulfonyl)benzene
  • 2,5-Dichloro-4-ethoxy-1-(pyridinylsulfonyl)benzene

Uniqueness

2,5-Dichloro-4-ethoxy-1-(indolinylsulfonyl)benzene is unique due to the presence of the indolinylsulfonyl moiety, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C16H15Cl2NO3S

Molekulargewicht

372.3 g/mol

IUPAC-Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C16H15Cl2NO3S/c1-2-22-15-9-13(18)16(10-12(15)17)23(20,21)19-8-7-11-5-3-4-6-14(11)19/h3-6,9-10H,2,7-8H2,1H3

InChI-Schlüssel

SYDYNGDBCGLXDZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC3=CC=CC=C32)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.